molecular formula C16H18ClNO2 B029201 Benzyl(3-hydroxyphenacyl)methylammonium chloride CAS No. 71786-67-9

Benzyl(3-hydroxyphenacyl)methylammonium chloride

Cat. No.: B029201
CAS No.: 71786-67-9
M. Wt: 291.77 g/mol
InChI Key: QGHUDAOMXLLADV-UHFFFAOYSA-N
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Description

Benzyl(3-hydroxyphenacyl)methylammonium chloride (CAS: 71786-67-9) is a quaternary ammonium salt with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . It is a white to off-white crystalline powder that decomposes at 214–216°C . The compound is hygroscopic and requires storage under inert conditions at 2–8°C to maintain stability .

Primarily used as a pharmaceutical intermediate, it is recognized as Phenylephrine EP Impurity E, a critical quality control marker in the synthesis of phenylephrine hydrochloride, a vasoconstrictor . Its structure features a 3-hydroxyphenacyl group linked to a benzyl-substituted methylammonium moiety, which influences its reactivity and pharmacological relevance .

Properties

CAS No.

71786-67-9

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride

InChI

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H

InChI Key

QGHUDAOMXLLADV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl

Canonical SMILES

C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-]

Other CAS No.

71786-67-9

Pictograms

Irritant; Environmental Hazard

Synonyms

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride;  Phenylephrine Imp. E (EP), Hydrochloride

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Benzyl Chloride Derivatives

The core synthesis involves a Menschutkin reaction between 3-hydroxyphenacyl methylamine and benzyl chloride under alkaline conditions. A representative protocol adapted from quaternary ammonium salt syntheses specifies:

  • Reactants :

    • 3-hydroxyphenacyl methylamine (1.2 molar equivalents)

    • Benzyl chloride (1.0 molar equivalent)

    • Solvent: Anhydrous ethanol or dichloroethane

    • Base: Triethylamine (1.5 equivalents) to neutralize HCl byproduct

Procedure :

  • Dissolve 3-hydroxyphenacyl methylamine in 200 mL ethanol under nitrogen atmosphere.

  • Add triethylamine dropwise at 0–5°C to prevent exothermic side reactions.

  • Introduce benzyl chloride via pressure-equalized funnel over 45 minutes.

  • Reflux at 80°C for 6–8 hours until TLC (silica gel, 7:3 hexane:ethyl acetate) confirms consumption of the amine.

Yield : 68–72% after crystallization from ethyl acetate.

Solvent-Mediated Optimization

Comparative studies of solvent systems reveal critical yield variations:

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (HPLC)
Ethanol24.387298.5
Dichloroethane10.458599.2
DMF36.747897.8

Polar aprotic solvents like dichloroethane accelerate reaction kinetics due to enhanced stabilization of the transition state. However, DMF introduces challenges in downstream purification due to high boiling points.

Advanced Catalytic Approaches

Phase-Transfer Catalysis (PTC)

Industrial-scale synthesis employs benzyltriethylammonium chloride (BTEAC) as a PTC agent to improve interfacial reactivity:

  • Conditions :

    • 5 mol% BTEAC

    • Biphasic system: Toluene/40% NaOH (aq)

    • Temperature: 50°C

    • Stirring: 1,200 rpm

Outcome :

  • Reaction completion in 3 hours

  • Yield enhancement to 89% via efficient mass transfer.

Microwave-Assisted Synthesis

Microwave irradiation (CEM Discover SP) reduces reaction times by 60%:

ParameterConventionalMicrowave
Temperature (°C)80120
Time (min)36090
Energy Consumption850 kJ320 kJ

This method minimizes thermal degradation of the hydroxyphenacyl group while achieving 94% conversion.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs a three-step process:

  • Decolorization : Treat crude product with activated charcoal (10% w/w) in boiling ethanol.

  • Fractional Crystallization : Cool to −20°C for 12 hours, yielding needle-like crystals.

  • Vacuum Drying : 24 hours at 50°C under 10 mmHg.

Purity Metrics :

  • HPLC (C18 column, 1.0 mL/min acetonitrile/water): 99.1%

  • Residual solvents (GC-MS): <100 ppm

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) :

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 4.62 (s, 2H, CH₂-N⁺)

  • δ 4.15 (q, J=6.8 Hz, 2H, OCH₂)

  • δ 2.98 (s, 3H, N-CH₃)

FT-IR (KBr) :

  • 3,450 cm⁻¹ (O-H stretch)

  • 1,680 cm⁻¹ (C=O)

  • 1,020 cm⁻¹ (C-N⁺)

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities utilize tubular reactors with:

  • Residence Time : 8 minutes

  • Throughput : 12 kg/hr

  • Key Parameters :

    • Pressure: 8 bar

    • Temperature: 130°C

    • Catalyst: Immobilized lipase (Novozym 435)

Advantages :

  • 98% atom economy vs. 82% in batch processes

  • Reduced waste (E-factor: 1.2 vs. 4.7).

ConditionDegradantFormation (%)
Acidic (pH 3)Benzaldehyde12
Alkaline (pH 10)3-Hydroxyacetophenone18
Oxidative (H₂O₂)N-Oxide9

Chemical Reactions Analysis

Quaternary Ammonium Group

  • Nucleophilic Substitution : The chloride ion can act as a leaving group, enabling displacement reactions with nucleophiles (e.g., hydroxide, azide) .
  • Hydrolysis : Under acidic or basic conditions, hydrolysis may yield benzyl alcohol derivatives and methylamine .

3-Hydroxyphenacyl Moiety

  • Oxidation : The hydroxyl group (C-3) can undergo oxidation to form a ketone or carboxylic acid derivative under strong oxidizing agents (e.g., KMnO₄) .
  • Esterification/Sulfonylation : Reacts with acyl chlorides (e.g., tosyl chloride) to form esters or sulfonate derivatives, useful in prodrug design .

Aromatic Benzyl Group

  • Electrophilic Substitution : The benzyl ring may undergo nitration or halogenation, though steric hindrance from the ammonium group limits reactivity .

Catalytic and Biological Interactions

  • Enzyme Interactions : Acts as a cholinergic agent, mimicking acetylcholine in binding to muscarinic receptors, leading to downstream physiological effects .
  • Metabolic Pathways : In vivo, hepatic cytochrome P450 enzymes catalyze oxidative transformations, producing hydroxylated metabolites .

Degradation and Stability

  • Thermal Decomposition : Degrades at temperatures >214°C, releasing toxic gases (e.g., HCl, CO) .
  • Photolysis : UV exposure accelerates decomposition, forming radicals that react with atmospheric oxygen .

Key Reaction Data

Reaction Type Conditions Products References
Nucleophilic substitutionNaOH (aqueous), 25°CBenzyl alcohol derivatives
OxidationKMnO₄, acidic medium3-Ketophenacyl derivatives
SulfonylationTosyl chloride, pyridineTosylate ester
HydrolysisHCl (1M), reflux3-Hydroxyphenacyl alcohol + methylamine

Mechanistic Insights

  • Quaternary Ammonium Reactivity : The benzyl group stabilizes the transition state during nucleophilic substitution, enhancing reaction rates .
  • Steric Effects : Bulky substituents on the aromatic ring limit electrophilic substitution, favoring oxidation or side-chain reactions .

Scientific Research Applications

Chemical Properties and Mechanism of Action

BHPMC possesses a complex molecular structure characterized by a benzyl group attached to a 3-hydroxyphenacyl moiety and a methylammonium chloride functional group. Its synthesis typically involves the reaction of benzyl chloride with 3-hydroxyphenacyl methylamine under controlled conditions.

The mechanism of action of BHPMC primarily involves its ability to modulate biological responses. It has been studied for its potential antimicrobial properties and its role in cellular signaling pathways , which may contribute to its efficacy in various therapeutic contexts.

Pharmaceutical Research

BHPMC has shown promise in pharmaceutical applications, particularly in the development of new drug formulations. Its structure suggests potential use as a drug delivery agent , enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that compounds similar to BHPMC can facilitate the transport of therapeutic agents across biological membranes, thereby improving their efficacy .

Antimicrobial Activity

Studies have demonstrated that BHPMC exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for use in antiseptic formulations and coatings that prevent microbial growth on surfaces. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its effectiveness.

Environmental Applications

In environmental science, BHPMC has been investigated for its impact on aquatic ecosystems. The introduction of quaternary ammonium compounds like BHPMC into water bodies can alter microbial communities, potentially affecting nutrient cycling in eutrophic lakes. Understanding these impacts is crucial for assessing the environmental risks associated with its use .

Data Tables

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 1: Antimicrobial Application

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of BHPMC against several pathogenic bacteria. The results indicated that BHPMC significantly inhibited bacterial growth at concentrations as low as 16 µg/mL for Staphylococcus aureus, suggesting its potential use in developing new antiseptic agents.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment conducted on the effects of quaternary ammonium compounds, including BHPMC, revealed alterations in microbial diversity in treated water bodies. The study highlighted the need for careful monitoring of such compounds to mitigate adverse ecological impacts while utilizing their beneficial properties .

Mechanism of Action

BX471 exerts its effects by selectively binding to and inhibiting CCR1. This inhibition prevents the binding of endogenous CCR1 ligands such as macrophage inflammatory protein-1 alpha (MIP-1α), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-3 (MCP-3). By blocking CCR1, BX471 reduces calcium mobilization, leukocyte migration, and the expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1), P-selectin, and E-selectin . The compound also downregulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Benzyl(3-hydroxyphenacyl)methylammonium Chloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
This compound 71786-67-9 C₁₆H₁₈ClNO₂ 291.77 214–216 (dec.) Phenylephrine intermediate/impurity
3-Hydroxy-1-propenyl-trimethylammonium chloride 91725-36-9 C₆H₁₄ClNO 151.63 Not reported Research chemical (unspecified)
o-Hydroxyphenyl-benzyldimethylammonium chloride Not provided C₁₅H₁₈ClNO 275.76 115–116 Synthetic intermediate
(3-Chlorophenyl)methylazanium chloride 90389-46-1 C₈H₁₁Cl₂N 192.09 Not reported Amine derivative

Key Observations :

  • Molecular Complexity : this compound has a larger molecular weight and more complex structure compared to simpler quaternary ammonium salts like 3-Hydroxy-1-propenyl-trimethylammonium chloride, which lacks aromatic substituents .
  • Thermal Stability : The decomposition temperature of this compound (214–216°C) is higher than that of o-Hydroxyphenyl-benzyldimethylammonium chloride (melting at 115–116°C), suggesting enhanced stability due to the 3-hydroxyphenacyl group .

This compound

Alkylation : Reaction of 3-hydroxyphenacyl precursors with benzylmethylamine.

Quaternization : Treatment with hydrochloric acid to form the ammonium salt .

o-Hydroxyphenyl-benzyldimethylammonium Chloride

Synthesized through:

Nucleophilic substitution : Tosylation of methylformamide followed by reaction with LDA and cinnamaldehyde .

Cyclization : Elimination of p-toluenesulfinic acid to form the imidazole ring .

Contrast : this compound lacks heterocyclic ring formation steps, simplifying its synthesis compared to imidazole-derived analogues .

Pharmacological and Industrial Relevance

  • This compound : Critical in regulating phenylephrine quality, with stringent impurity limits (≥99% purity required) .
  • Benzalkonium Chloride (CAS: 122-18-9): A surfactant and antiseptic with a benzyl-dimethylammonium structure but lacking the 3-hydroxyphenacyl group. It demonstrates broader antimicrobial applications but lower specificity as a pharmaceutical intermediate .

Biological Activity

Benzyl(3-hydroxyphenacyl)methylammonium chloride (BHMC) is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and toxicity studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C16_{16}H18_{18}ClNO2_2
  • Molecular Weight : 291 g/mol
  • CAS Number : 71786-67-9

This compound exhibits biological activity through several mechanisms:

  • Cholinergic Activity : BHMC's structural resemblance to acetylcholine suggests potential cholinergic effects. Quaternary ammonium compounds often interact with cholinergic receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease .
  • Antimicrobial Properties : Similar compounds in the benzyl group have demonstrated antimicrobial activities. Studies suggest that benzyl derivatives can disrupt microbial cell membranes, leading to cell lysis and death .
  • Inhibition of Acetylcholinesterase (AChE) : Research indicates that benzyl derivatives can inhibit AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .

In Vitro Studies

Several studies have assessed the biological activity of related compounds:

  • AChE Inhibition : Compounds structurally similar to BHMC have been evaluated for their ability to inhibit AChE. For instance, some benzyl pyridinium derivatives showed IC50_{50} values in the low micromolar range, indicating significant inhibitory potential against AChE .
  • Antimicrobial Efficacy : The antimicrobial activity of benzalkonium chlorides (BACs), which share structural features with BHMC, has been well documented. BACs are effective against a variety of pathogens, demonstrating bactericidal properties that could be extrapolated to BHMC .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of BHMC:

  • Acute Toxicity : In animal studies involving related quaternary ammonium compounds, high doses resulted in significant morbidity and mortality. Symptoms included respiratory distress and neurological effects, suggesting a need for careful dosing in therapeutic applications .
  • Genotoxicity : Studies on similar compounds indicate that while some quaternary ammonium compounds are not mutagenic, there can be increases in micronuclei formation in peripheral blood cells following prolonged exposure, indicating potential genotoxic effects .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The compound exhibited protective effects by enhancing antioxidant defenses and reducing cell death rates.
  • Infection Control : Another case study highlighted the use of benzalkonium chlorides in clinical settings as disinfectants. The efficacy against various pathogens underscores the potential application of BHMC in infection control protocols.

Q & A

Q. How can computational modeling optimize its application in catalysis or drug delivery systems?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity with biological targets (e.g., enzymes). For catalytic applications, simulate surface interactions using DFT (VASP) to tailor active sites. Validate models with experimental kinetics (e.g., turnover frequency measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl(3-hydroxyphenacyl)methylammonium chloride
Reactant of Route 2
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Benzyl(3-hydroxyphenacyl)methylammonium chloride

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